molecular formula C2H3O2- B1210297 Acetate CAS No. 71-50-1

Acetate

Cat. No.: B1210297
CAS No.: 71-50-1
M. Wt: 59.04 g/mol
InChI Key: QTBSBXVTEAMEQO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetate (CH₃COO⁻) is the conjugate base of acetic acid, forming salts and esters with diverse industrial, pharmaceutical, and biochemical applications. Key derivatives include ethyl this compound (solvent, flavoring agent), methyl this compound (paint and coating industry), cellulose this compound (textiles, films), and linalyl this compound (fragrance in cosmetics). This compound esters are characterized by their polar yet hydrophobic nature, enabling efficient extraction of bioactive compounds . Pharmacologically, this compound derivatives like lupeol this compound and tocopheryl this compound (vitamin E) exhibit anti-inflammatory and antioxidant properties, underscoring their therapeutic relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetate can be synthesized through several methods. One common method involves the reaction of acetic acid with a base, such as sodium hydroxide, to form sodium this compound and water:

CH3COOH+NaOHCH3COONa+H2O\text{CH}_3\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{O} CH3​COOH+NaOH→CH3​COONa+H2​O

Another method involves the esterification of acetic acid with ethanol in the presence of a catalyst like sulfuric acid to produce ethyl this compound:

CH3COOH+C2H5OHCH3COOC2H5+H2O\text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} CH3​COOH+C2​H5​OH→CH3​COOC2​H5​+H2​O

Industrial Production Methods

Industrially, this compound is produced on a large scale through the carbonylation of methanol, which involves the reaction of methanol with carbon monoxide in the presence of a catalyst to form acetic acid, which is then converted to this compound salts or esters .

Chemical Reactions Analysis

Decarboxylation Reactions

Sodium acetate undergoes decarboxylation when heated with alkaline agents like soda lime (NaOH + CaO), producing methane:
CH₃COONa + NaOH → CH₄ + Na₂CO₃
This reaction is catalyzed by calcium oxide or cesium salts .

Key Data:

Reaction ComponentRole
Soda Lime (NaOH + CaO)Alkaline catalyst
Methanogen ArchaeaBiological catalyst (in acetic acid dismutation)

Hydrolysis and Acid-Base Reactions

This compound ions react with water to form acetic acid, creating a slightly alkaline solution:
CH₃COO⁻ + H₂O ⇌ CH₃COOH + OH⁻
Thioacetic acid (TAA) hydrolyzes to acetic acid and H₂S, with kinetics dependent on pH and temperature :

Hydrolysis Kinetics of TAA:

pHTemperature (°C)Rate Constant (×10⁻⁶ s⁻¹)Half-Life (h)
2.5301.2160
7300.8240
10300.5385

Esterification and Substitution Reactions

This compound reacts with alkyl halides to form esters. For example, with bromoethane:
CH₃COONa + BrCH₂CH₃ → CH₃COOCH₂CH₃ + NaBr

In gas-phase SN2 reactions, this compound exhibits distinct activation energies compared to hydroxide ions. For instance:
CH₃COO⁻ + CH₃Cl → CH₃COOCH₃ + Cl⁻

  • Activation Energy (Eₐ): ~62–71 kJ/mol (this compound) vs. ~42–101 kJ/mol (hydroxide) .

Redox and Catalytic Reactions

This compound derivatives participate in redox processes. For example, acetic acid undergoes dismutation in the presence of methanogen archaea:
CH₃COO⁻ + H⁺ → CH₄ + CO₂ (ΔG° = −36 kJ/mol) .

Recent advances in electrocatalysis show copper-doped silver catalysts enable efficient CO reduction to this compound:
2CO + 2H₂O → CH₃COO⁻ + H⁺ + 2OH⁻

  • Selectivity: 91% at 1 MPa CO pressure .

Photolysis and Buffer Effects

This compound buffers accelerate riboflavin (RF) photolysis in aqueous solutions:
RF + H₂O → FMF (intermediate) → LC (product)

  • Rate Enhancement: 10–20× faster in 0.6 M this compound buffer .

Scientific Research Applications

Microbial Production of Valuable Chemicals

Overview of Microbial Fermentation

Acetate serves as an essential carbon source in microbial fermentation, particularly in Escherichia coli. This bacterium is widely used due to its rapid growth and genetic manipulability, making it a model organism for producing valuable chemicals.

Key Chemicals Produced from this compound

Recent research has highlighted several valuable chemicals synthesized from this compound in E. coli:

Chemical Compound Description Yield
Succinic AcidUsed in bioplastics and solventsVariable, under development
Itaconic AcidBuilding block for plastics and latexUp to 3.57 g/L with 16.1% yield
IsobutanolSolvent and fuel additiveUnder investigation
Mevalonic AcidPrecursor for terpenes and steroidsResearch ongoing

Research indicates that while microbial pathways have been developed, the production titers remain insufficient for commercial viability. Challenges include cell inhibition by this compound and competition with other carbon sources .

Medical Applications

Effects on Cerebral Blood Flow

Recent studies have shown that this compound can influence cerebral blood flow (CBF), particularly in individuals with alcohol use disorders. In a pilot study, this compound administration significantly increased CBF in various brain regions, suggesting potential therapeutic applications during alcohol detoxification .

Table: this compound's Impact on Brain Regions

Brain Region CBF Increase (this compound vs. Placebo)
Thalamus (Left)51.2 vs. 68.8 mL/100g/min
Thalamus (Right)53.7 vs. 69.6 mL/100g/min
CerebellumSignificant increase noted
CortexSignificant increase noted

This research suggests that this compound could be beneficial in managing withdrawal symptoms and improving neurological function during recovery from alcohol dependence.

Nutritional Applications

Role in Metabolism

This compound is recognized as a key biomolecule that influences metabolic processes, particularly in obesity management. Studies indicate that increased systemic this compound can lead to weight loss and improved insulin sensitivity .

Table: Effects of this compound on Metabolism

Condition Effect of this compound
ObesitySuppresses hepatic fatty acid uptake
Insulin SensitivityImproves insulin sensitivity
Weight ManagementAssociated with weight reduction

These findings underscore the potential of this compound as a dietary component that could aid in metabolic health.

Industrial Applications

Cellulose this compound

Cellulose this compound, derived from cellulose, is utilized in various industrial applications such as:

  • Biosensors: Used for detecting biological substances.
  • Drug Delivery Systems: Facilitates controlled release of medications.
  • Separation Processes: Employed in filtration and purification technologies .

Mechanism of Action

Acetate exerts its effects through various mechanisms:

Comparison with Similar Compounds

Solvent Efficiency: Ethyl Acetate vs. Polar Solvents

Ethyl this compound demonstrates superior extraction efficiency for medium-polar compounds compared to methanol, acetone, and dichloromethane. In phenolic compound extraction from pyroligneous acid, ethyl this compound outperformed dichloromethane and diethyl ether, yielding 0.244 mg gallic acid/ml versus 0.227 mg/ml and 0.210 mg/ml, respectively . Its ability to minimize co-extraction of saccharides (reducing matrix interference) further enhances its utility in chromatography .

Table 1: Solvent Efficiency in Phenolic Compound Extraction

Solvent Phenolic Yield (mg gallic acid/ml) Matrix Interference
Ethyl this compound 0.244 ± 0.004 Low
Dichloromethane 0.227 ± 0.007 Moderate
Diethyl ether 0.210 ± 0.007 High

Linalyl this compound in Essential Oils: Extraction Method Impact

Linalyl this compound, a key terpene ester in lavender oil, shows variability in concentration based on extraction techniques. Microwave-hydrodistillation (MWHD) yielded 71.7% linalool + linalyl this compound , surpassing conventional hydrodistillation (67.7%) . In combined distillation of Rosmarinus officinalis and Lavandula angustifolia, linalyl this compound content dropped below 10% in tertiary mixtures, highlighting synergistic effects during co-distillation .

Table 2: Linalyl this compound Content by Extraction Method

Method Linalyl this compound (%) Total Yield (mL/100 g)
Microwave-hydrodistillation 71.7 2.26 ± 0.04
Conventional HD 67.7 1.50–1.65
Enzymatic Pretreatment + HD 73.37 N/A

Pharmacological Activity: this compound Derivatives vs. Parent Compounds

This compound functionalization enhances stability and bioactivity. For example, matemone this compound prevented solvent-induced polymerization, enabling structural elucidation via NMR, whereas unprotected matemone degraded rapidly . Similarly, β-amyrin this compound and lupeol this compound isolated from F. abutilifolia exhibit enhanced antimicrobial activity compared to non-acetylated forms .

Table 3: Bioactivity of Selected this compound Derivatives

Compound Source Activity Reference
Matemone this compound Synthetic derivative Stabilized structure for NMR
β-Amyrin this compound F. abutilifolia Antimicrobial
Angiotensin II this compound Drug Bank COVID-19 protease inhibition

Reactivity in Plasma: Ethyl this compound vs. Hydrocarbons

In plasma conversion studies, ethyl this compound exhibited moderate reactivity (250 ppm), comparable to acetone but lower than toluene. Its stability in air mixtures makes it suitable for solvent applications requiring controlled degradation .

Table 4: Relative Reactivity of Solvents in Plasma

Compound Reactivity (Relative to Hexane) Stability in Air
Ethyl this compound 1.2x High
Toluene 2.5x Moderate
Acetone 1.1x High

Biological Activity

Acetate, a short-chain fatty acid, plays a significant role in various biological processes, influencing metabolism, immune response, and cellular signaling. This article provides an in-depth examination of this compound's biological activity, supported by case studies and research findings.

Overview of this compound Metabolism

This compound is produced through fermentation by gut microbiota and can also be derived from dietary sources. It is primarily metabolized in the liver, where it is converted to acetyl-CoA, a key intermediate in various metabolic pathways. This compound influences energy metabolism, immune function, and inflammatory responses through several mechanisms:

  • Energy Production : this compound can enter the tricarboxylic acid (TCA) cycle after conversion to acetyl-CoA, contributing to ATP production.
  • Histone Acetylation : this compound modulates gene expression through histone acetylation by inhibiting histone deacetylases (HDACs), which can lead to increased expression of anti-inflammatory cytokines such as IL-10 .

1. Inflammation and Immune Response

This compound exhibits anti-inflammatory properties by influencing immune cell function. It has been shown to:

  • Suppress Pro-inflammatory Cytokines : this compound reduces the production of cytokines like TNF-α and IL-6 by inhibiting HDACs in macrophages and neutrophils .
  • Enhance T Cell Function : It promotes the differentiation of CD4+ T cells into Th1 and Th17 cells, increasing the production of IFN-γ and IL-17, which are crucial for immune responses .

2. Gut Hormone Secretion

This compound stimulates the release of gut hormones such as GLP-1 (glucagon-like peptide-1), which plays a role in glucose metabolism and appetite regulation. This action occurs through activation of G-protein coupled receptors (GPR43 and GPR41) present in the gut epithelium .

3. Antibacterial Activity

Recent studies have demonstrated this compound's antibacterial properties against various pathogens. For instance:

PathogenInhibition Zone (mm)Concentration (mg/ml)
E. coli2320
P. aeruginosa2720
Sodium this compound850

This table illustrates the effectiveness of sodium this compound against common bacterial strains .

Case Study 1: this compound in Cancer Metabolism

Research indicates that tumors often utilize this compound as a carbon source under hypoxic conditions. In a study involving cancer cell lines, this compound was found to promote lipogenesis through increased acetyl-CoA production, supporting tumor growth . This highlights this compound's dual role as both an energy substrate and a signaling molecule in cancer metabolism.

Case Study 2: this compound's Role in Gut Health

In animal models, this compound supplementation has been linked to improved gut barrier function and reduced inflammation in colitis models. The administration of this compound led to enhanced mucosal integrity and decreased levels of inflammatory markers such as IL-1β and IL-18 .

Research Findings

Recent studies have expanded our understanding of this compound's biological activities:

  • HDAC Inhibition : this compound's ability to inhibit HDACs has been linked to reduced inflammation and improved outcomes in various diseases .
  • Metabolic Regulation : this compound enhances glycolysis in memory T cells during infections, demonstrating its role in adaptive immunity .

Q & A

Q. How can factorial experimental design optimize synthesis parameters for pseudoboehmite production using acetate ions?

Basic Research Focus :
Factorial designs (e.g., 2³ factorial) systematically evaluate the effects of variables like aluminum salt type, this compound concentration, and hydroxide source on crystallinity, thermal stability, and surface area of pseudoboehmite. For example, this compound ions influence phase transformation temperatures during calcination, as shown in DTA/TG analyses .
Methodological Answer :

  • Step 1 : Define variables (e.g., aluminum precursor, this compound salt type, hydroxide agent) at high/low levels.
  • Step 2 : Use ANOVA to identify significant interactions (e.g., aluminum-acetate interactions increase α-Al₂O₃ formation temperature by ~20°C).
  • Step 3 : Validate via XRD and BET surface area measurements.
    Data Source : provides a synthesis matrix (Table 2) and interaction coefficients for phase transitions.

Q. What statistical methods resolve contradictions in reaction efficiency data for this compound starch synthesis?

Advanced Research Focus :
Conflicting results in reaction efficiency (e.g., due to pH, temperature, or sodium tripolyphosphate (STPP) additive) require multivariate analysis. Box-Behnken response surface methodology (RSM) quantifies non-linear relationships between variables .
Methodological Answer :

  • Step 1 : Perform tri-factor, tri-level BBD experiments (e.g., pH 8–10, 25–35°C, 30–90 min).
  • Step 2 : Fit data to a quadratic model (e.g., Y=β0+βixi+βiixi2+βijxixjY = \beta_0 + \sum \beta_i x_i + \sum \beta_{ii} x_i^2 + \sum \beta_{ij} x_i x_j).
  • Step 3 : Use lack-of-fit tests (p<0.05p < 0.05) to validate model adequacy.
    Data Source : reports a 25.95% efficiency increase with 3% STPP and optimal conditions (pH 9.83, 29.3°C, 60 min).

Q. How do thermodynamic models predict vapor-liquid equilibria in this compound systems?

Basic Research Focus :
Local composition models (e.g., NRTL, UNIQUAC) correlate activity coefficients for this compound mixtures. For vinyl this compound, the TraPPE-UA force field in Gibbs Ensemble Monte Carlo (GEMC) simulations predicts phase behavior with <5% deviation from experimental data .
Methodological Answer :

  • Step 1 : Measure pure-component properties (e.g., vapor pressure, Henry’s law constants) .
  • Step 2 : Optimize binary interaction parameters using regression (e.g., α12\alpha_{12} in the Renon-Prausnitz equation ).
  • Step 3 : Validate via cloud-point curves or azeotropic data.
    Data Source : provides Henry’s law constants for ethyl this compound (kH=4.78.9mol.kg⁻¹.bar⁻¹k_H = 4.7–8.9 \, \text{mol.kg⁻¹.bar⁻¹}).

Q. What experimental strategies mitigate confounding variables in this compound-mediated metabolic engineering?

Advanced Research Focus :
Plackett-Burman (PB) designs screen significant factors (e.g., sodium this compound, sucrose) in microbial (3R)-acetoin production. Central Composite Design (CCD) optimizes factor levels while quantifying curvature effects .
Methodological Answer :

  • Step 1 : Conduct PB screening (e.g., 7 variables in 12 trials) to identify critical factors (p<0.05p < 0.05).
  • Step 2 : Apply CCD to significant factors (e.g., sucrose: 20–40 g/L, sodium this compound: 1–5 g/L).
  • Step 3 : Derive polynomial equations (Y=β0+β1X1+β2X2+β12X1X2Y = \beta_0 + \beta_1 X_1 + \beta_2 X_2 + \beta_{12} X_1 X_2) for yield prediction.
    Data Source : shows sodium this compound reduces (3R)-acetoin yield by 15% due to ionic strength effects.

Q. How do catalyst-acetate interactions influence esterification kinetics?

Advanced Research Focus :
Acid-acetate coordination on catalysts like ammonium cerium phosphate alters transition-state energetics. Uniform experimental design (UED) with data mining identifies optimal molar ratios (e.g., 1.5:1 acetic acid/benzyl alcohol) .
Methodological Answer :

  • Step 1 : Characterize catalyst structure via XRD (e.g., (NH₄)₂Ce(PO₄)₂·H₂O).
  • Step 2 : Vary reaction time (2–6 h), acid/alcohol ratio (1:1–2:1), and catalyst loading (1–5 wt%).
  • Step 3 : Use partial least squares (PLS) regression to rank parameter significance.
    Data Source : achieved 92% conversion with 3 wt% catalyst at 4 h.

Q. What validation protocols ensure accuracy in this compound hydrolysis simulation models?

Basic Research Focus :
Catalytic distillation models for methyl this compound hydrolysis require validation against pilot-scale data (e.g., column stages, reflux ratios). Discrepancies >10% necessitate recalibration of mass transfer coefficients .
Methodological Answer :

  • Step 1 : Simulate using Aspen Plus® with NRTL-RK property methods.
  • Step 2 : Compare predicted vs. experimental purity (e.g., 94.5% methyl this compound, 96.5% methanol).
  • Step 3 : Adjust tray efficiency (60–80%) and side-stream positions.
    Data Source : validated a 12-stage column with 0.33 reflux ratio.

Properties

CAS No.

71-50-1

Molecular Formula

C2H3O2-

Molecular Weight

59.04 g/mol

IUPAC Name

acetate

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/p-1

InChI Key

QTBSBXVTEAMEQO-UHFFFAOYSA-M

SMILES

CC(=O)[O-]

Canonical SMILES

CC(=O)[O-]

Key on ui other cas no.

71-50-1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetic anhydride (45 ml) was added to a stirring solution of Virginiamycin M1 (6.5 g) in anhydrous pyridine (45 ml) at room temperature. After 30 minutes, ice-cold methanol (85 ml) was added in portions. Stirring was continued for 20 more minutes followed by flash evaporation to dryness at room temperature. The residue was partitioned between dichloromethane (3×300 ml) and saturated NaCl (aq, 300 ml). The organic layers were pooled, dried over anhydrous Na2SO4, flash evaporated to dryness (dry weight=8.1 g) and purified over E. Merck silica gel 60 column in hexane/acetone mixtures to give 1.0 g of the monoacetate and 1.58 g of the diacetate.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
85 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,5-bis-(hydroxymethyl)-N-benzylimidazole (436 mg, 2.0 mmol) in dichloromethane (10 mL) was added triethylamine (0.35 mL, 2.0 mmol) and acetic anhydride (0.19 mL, 2.0 mmol). The mixture was then stirred overnight (16 h) at room temperature. The reaction was then washed with aqueous ammonium chloride and the layers separated. The aqueous layer was extracted twice with dichloromethane. The combined organic fractions were then dried over anhydrous sodium sulfate and concentrated. Purification by chromatography on silica gel (5% methanol in dichloromethane) gave the monoacetate, 2-acetoxymethyl-5-hydroxymethyl-N-benzylimidazole, as a white powder (300 mg, 58%). 1H NMR (CDCl3) δ 1.83 (s, 3H), 4.49 (s, 2H), 5.06 (s, 2H), 5.33 (s, 2H), 6.97 (m, 2H), 7.28 (m, 3H).
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture consisting of Intermediate B (80 mg, 0.23 mmol), vinyl ester (0.4 ml), tert.-butyl methylether (18 ml), and lipase enzyme (1.0 9) was gently shaken at room temperature. Benzylic formate, acetate, and n-butyrate were prepared from the corresponding vinyl ester donors using SAM I lipase (Amano Pharmaceutical Co.). Benzoylation was achieved with vinyl benzoate in the presence of Lipozym IM 20 (Novo Nordisk), whereas pivalates and isobutyrates were obtained from the corresponding vinyl esters under catalysis of Novozym SP 435 (Novo Nordisk). Tlc analysis indicated after 2-24 hrs complete disappearence of the starting material (Rf=0.45 (3)). The mixture was filtered and then evaporated under high vacuum (<40° C.) to give the carboxylic acid (R1—CO2H) salts of the respective benzylic monoesters as colourless to light yellow oils.
[Compound]
Name
vinyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
[Compound]
Name
vinyl ester
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pivalates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
18 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

A solution of 1.6 M n-butyllithium in hexanes (14.0 mL, 22.4 mmol) was added to a heterogeneous mixture of methyltriphenylphosphonium bromide (8.02 g, 22.4 mmol) in tetrahydrofuran (50 mL) at −10° C. After stirring for 30 min at −10° C., the yellow slurry was cooled to −78° C. and 3-oxo-cyclohexanecarboxylic acid 2-trimethylsilanyl-ethyl ester (3.41 mg, 14.1 mmol) in tetrahydrofuran (20 mL) was added. After stirring for 10 min at −78° C., the dry ice/acetone bath was removed and the heterogeneous mixture was stirred for 3 h, during which time the solution warmed to ambient temperature. The heterogeneous mixture was concentrated and the residue was flash chromatographed with 99:1, 49:1, 24:1, and 23:2 hexanes:etheyl acetate as the eluant to yield 3.38 g (100% yield) of 3-methylene-cyclohexanecarboxylic acid 2-trimethylsilanyl-ethyl ester as a clear oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
3-oxo-cyclohexanecarboxylic acid 2-trimethylsilanyl-ethyl ester
Quantity
3.41 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.